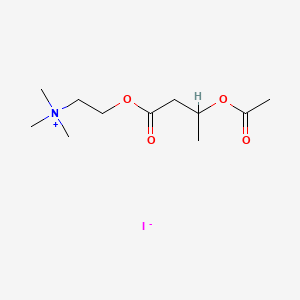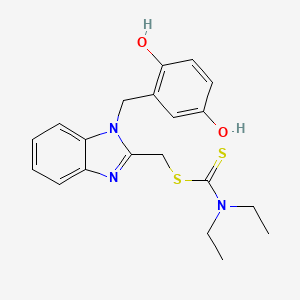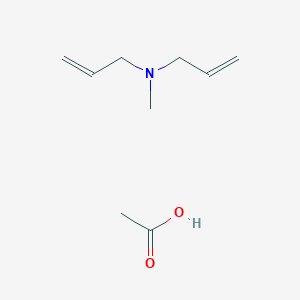
2-Propen-1-amine, N-methyl-N-2-propenyl-, acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propen-1-amine, N-methyl-N-2-propenyl-, acetate is an organic compound with the molecular formula C8H15NO2. It is a derivative of diallylamine, where the nitrogen atom is substituted with a methyl group and an acetate group. This compound is known for its applications in organic synthesis and polymer chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-amine, N-methyl-N-2-propenyl-, acetate typically involves the reaction of diallylamine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the acetate group replaces one of the hydrogen atoms on the nitrogen atom.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Propen-1-amine, N-methyl-N-2-propenyl-, acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-Propen-1-amine, N-methyl-N-2-propenyl-, acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, adhesives, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2-Propen-1-amine, N-methyl-N-2-propenyl-, acetate involves its interaction with specific molecular targets. The acetate group can participate in esterification reactions, while the amine group can form hydrogen bonds and other interactions with biological molecules. These interactions can influence various biochemical pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
Diallylamine: The parent compound of 2-Propen-1-amine, N-methyl-N-2-propenyl-, acetate.
N-Methyl-Diallylamine: A similar compound with a methyl group on the nitrogen atom.
N,N-Diallylamine: Another derivative with two allyl groups on the nitrogen atom.
Uniqueness
This compound is unique due to the presence of both an acetate group and a methyl group on the nitrogen atom. This structural feature imparts distinct chemical and physical properties, making it valuable in various applications.
Propiedades
Número CAS |
68240-12-0 |
|---|---|
Fórmula molecular |
C9H17NO2 |
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
acetic acid;N-methyl-N-prop-2-enylprop-2-en-1-amine |
InChI |
InChI=1S/C7H13N.C2H4O2/c1-4-6-8(3)7-5-2;1-2(3)4/h4-5H,1-2,6-7H2,3H3;1H3,(H,3,4) |
Clave InChI |
DTUPNZXTCFWJPT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CN(CC=C)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


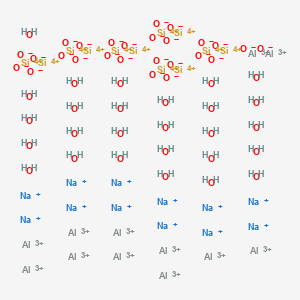
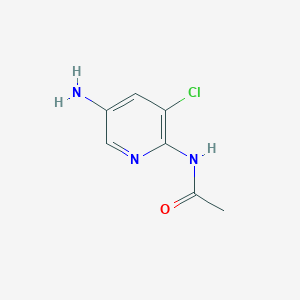
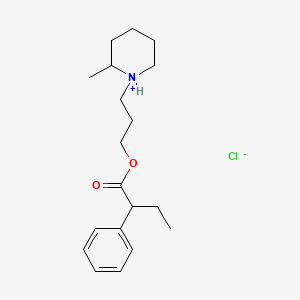
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B13777728.png)
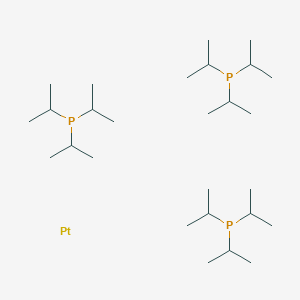
![5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-carboxamide 2,2,2-trifluoroacetate](/img/structure/B13777741.png)
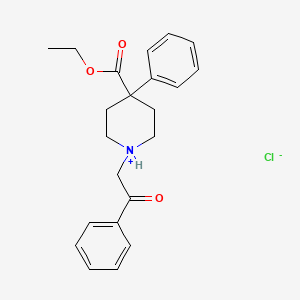
![N-[5-[Ethyl(phenylmethyl)amino]-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]acetamide](/img/structure/B13777748.png)
